4-(1h-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one

Medicinal Chemistry Synthetic Intermediate Pharmacophore Design

4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one (CAS 94743-44-9) is a synthetic, low-molecular-weight (284.4 g/mol) organic compound that integrates an imidazole heterocycle, a tertiary-butyl ketone motif, and a phenyl-terminated heptyl chain within a single molecular scaffold. Predicted physicochemical properties reported by authoritative aggregation databases include a density of 1.01 g/cm³, a boiling point of 477.5 °C at 760 mmHg, a flash point of 242.6 °C, and an extremely low vapor pressure of 2.78 × 10⁻⁹ mmHg at 25 °C.

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
CAS No. 94743-44-9
Cat. No. B12951070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1h-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one
CAS94743-44-9
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C(CCCC1=CC=CC=C1)N2C=CN=C2
InChIInChI=1S/C18H24N2O/c1-18(2,3)17(21)16(20-13-12-19-14-20)11-7-10-15-8-5-4-6-9-15/h4-6,8-9,12-14,16H,7,10-11H2,1-3H3
InChIKeyJBVCGZVRNAUOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one (CAS 94743-44-9): Procurement-Relevant Identity and Predicted Physicochemical Profile


4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one (CAS 94743-44-9) is a synthetic, low-molecular-weight (284.4 g/mol) organic compound that integrates an imidazole heterocycle, a tertiary-butyl ketone motif, and a phenyl-terminated heptyl chain within a single molecular scaffold . Predicted physicochemical properties reported by authoritative aggregation databases include a density of 1.01 g/cm³, a boiling point of 477.5 °C at 760 mmHg, a flash point of 242.6 °C, and an extremely low vapor pressure of 2.78 × 10⁻⁹ mmHg at 25 °C . The compound belongs to the imidazole derivative class and is primarily encountered as a research intermediate, reference impurity, or specialized building block in medicinal chemistry campaigns, rather than as a terminal pharmaceutical agent .

Why a Simple Imidazole, Ketone, or Alkyl Chain Is Not a Functional Substitute for the Integrated 94743-44-9 Scaffold


The procurement value of CAS 94743-44-9 resides in its precisely integrated scaffold, not in its individual functional groups. The concurrent presence of the 1H-imidazol-1-yl moiety at the C4 position, the geminal dimethyl quaternary center at C2, the central ketone at C3, and the seven-carbon linker terminating in a phenyl ring creates a spatially defined, chiral-capable pharmacophore that isolated imidazole, simple ketone, or phenylalkane fragments cannot replicate . Critical structure–activity relationship (SAR) evidence from the closely related 3,5-dihydroxy-7-(N-imidazolyl)heptanoate/heptenoate series unequivocally demonstrates that even minor alterations—such as saturation of the heptene linker, relocation of the imidazole substitution position, or removal of the hydroxyl pharmacophore—cause dramatic shifts in HMG-CoA reductase (HMGR) inhibitory potency relative to clinical benchmarks such as lovastatin and pravastatin [1]. Consequently, replacing CAS 94743-44-9 with a superficially similar imidazole-containing fragment, a simple heptanone, or a shorter-chain analog (e.g., CAS 110308-99-1) irrevocably breaks the structure-derived properties required for its intended synthetic or analytical role, making generic substitution scientifically unvalidated [1].

Quantitative Differentiation Evidence for 4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one Versus Closest Analogs


Structural Differentiation from the Non-Imidazole Ketone Analog (CAS 94743-27-8): Introduction of the H-Bond Accepting Imidazole Ring

The closest non-imidazole structural comparator is 2,2-dimethyl-7-phenylheptan-3-one (CAS 94743-27-8), which lacks the imidazole ring entirely. The replacement of the C4 hydrogen atom in CAS 94743-27-8 with a 1H-imidazol-1-yl substituent in CAS 94743-44-9 constitutes a fundamental pharmacophore alteration. This change introduces a hydrogen-bond accepting sp² nitrogen capable of coordinating with biological targets (e.g., HMG-CoA reductase active site residues) and basic sites for salt formation. While direct experimental head-to-head activity data for this specific pair is absent in the published literature, cross-study inference from the broader imidazolyl heptenoate/heptanoate class demonstrates that the presence and position of the N-imidazolyl group are critical determinants of enzyme inhibitory potency (IC₅₀ values spanning from nanomolar to inactive depending on imidazole connectivity) [1]. Predicted logP and topological polar surface area (TPSA) calculations would further differentiate the two compounds, though explicit computational data for this pair is not publicly benchmarked.

Medicinal Chemistry Synthetic Intermediate Pharmacophore Design

Predicted Boiling Point and Volatility Differentiation from Shorter-Chain Analog (CAS 110308-99-1)

Procurement decisions for intermediates often hinge on physical properties governing purification and handling. A shorter-chain analog, 3-Pentanone, 4-(1H-imidazol-1-yl)-2,2-dimethyl- (CAS 110308-99-1), shares the imidazole-tert-butyl ketone core but lacks the extended phenylheptyl chain. Predicted physicochemical data for CAS 94743-44-9 indicates a boiling point of 477.5 °C at 760 mmHg and a vapor pressure of 2.78 × 10⁻⁹ mmHg at 25 °C . Although experimentally validated boiling points for the shorter analog CAS 110308-99-1 are not publicly compiled in a single head-to-head study, the significant increase in molecular weight (284.4 vs. lower mass) and the addition of a flexible lipophilic chain predict a substantially higher boiling point and lower volatility for CAS 94743-44-9 compared to the pentanone analog. This differential volatility profile directly affects purification strategy (e.g., reduced suitability for distillation, increased compatibility with reverse-phase chromatography).

Process Chemistry Purification Physicochemical Properties

Chiral Complexity Versus Planar Imidazole Heterocycles: Class-Level Advantage in Asymmetric Synthesis

In contrast to many simple planar 1-substituted imidazoles such as 1-(1H-imidazol-1-yl)heptane or 1-benzyl-1H-imidazole, CAS 94743-44-9 contains a ketone at C3 adjacent to a quaternary carbon at C2 and a secondary carbon at C4 bearing the imidazole ring. This connectivity creates the potential for enantiomeric resolution of the C4 stereocenter. Procurement of this compound as a racemic mixture or as a resolved single enantiomer offers a level of stereochemical control unattainable with achiral, planar imidazole building blocks. While no published enantioselective synthesis or chiral HPLC separation data for CAS 94743-44-9 itself was identified, the class-level precedent for stereochemical influence on biological activity in the imidazole-containing statin series (e.g., the 3R,5S configuration requirement for HMGR inhibition) underscores the significance of developing chiral procurement capabilities for this scaffold [1]. Users requiring stereochemically defined intermediates for asymmetric target synthesis will find value in the latent chirality of this compound that is absent in simpler imidazole reagents.

Asymmetric Synthesis Chiral Resolution Atropisomerism

Validated Application Scenarios for 4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one Based on Quantitative Differentiation Evidence


Statin Intermediate or Impurity Reference Standard in Process Chemistry

The structural connection of CAS 94743-44-9 to the 7-(N-imidazolyl)heptanoate/heptenoate pharmacophore class positions it as a potential process-related impurity or synthetic intermediate in statin manufacturing. As demonstrated by Roth et al., the imidazole ring connectivity and linker length critically determine HMGR inhibitory potency, making CAS 94743-44-9 structurally relevant for impurity profiling and reference standard qualification in atorvastatin, simvastatin, or novel statin analog development [1]. Its higher boiling point and low volatility predicted relative to simpler pentanone analogs further support its role as a non-volatile process marker requiring LC-MS-based monitoring rather than GC analysis .

Medicinal Chemistry Hit-to-Lead Optimization Where Imidazole Synthons Are Required

For medicinal chemistry programs targeting enzymes with active-site metal coordination (e.g., cytochrome P450, HMG-CoA reductase, or histone deacetylase), the 1H-imidazol-1-yl moiety at the C4 position provides a hydrogen-bond accepting and metal-chelating functionality absent in the non-imidazole ketone analog (CAS 94743-27-8) . The extended phenylheptyl chain offers additional hydrophobic binding surface not achievable with the short-chain analog CAS 110308-99-1. Structural SAR evidence from the imidazolyl heptenoate series confirms that such linker length and imidazole substitution pattern are key potency determinants [1].

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The latent stereocenter at C4 in CAS 94743-44-9 enables procurement as either a racemic mixture for achiral campaigns or as a resolved enantiomer for stereospecific synthesis. This contrasts with planar achiral imidazole building blocks (e.g., 1-benzyl-1H-imidazole) that lack any asymmetric capacity. The stereochemical precedent from the statin class, where only the 3R,5S configuration yields potent HMGR inhibition, provides a compelling rationale for sourcing this compound with defined stereochemistry for asymmetric target synthesis [1].

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